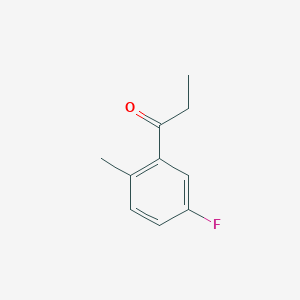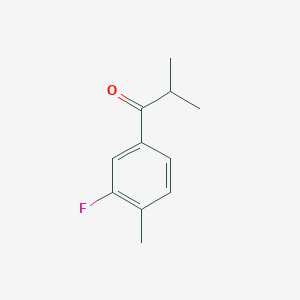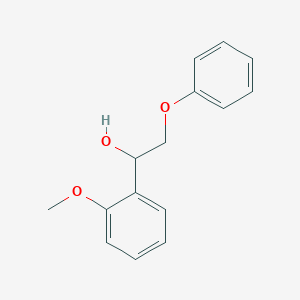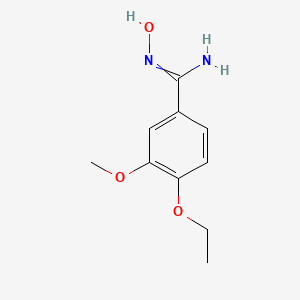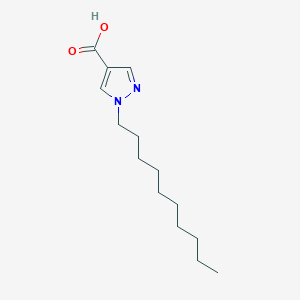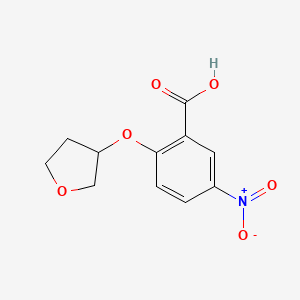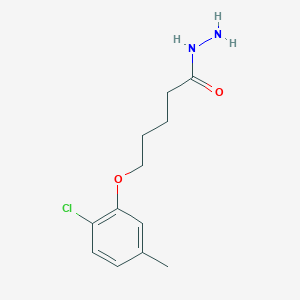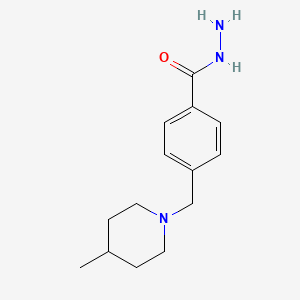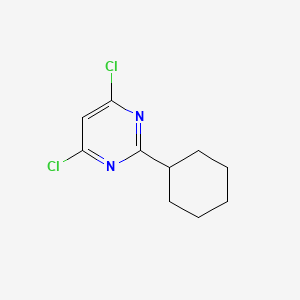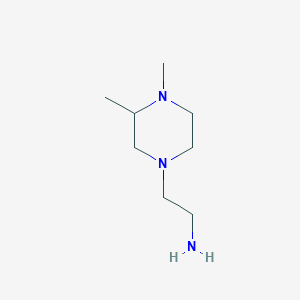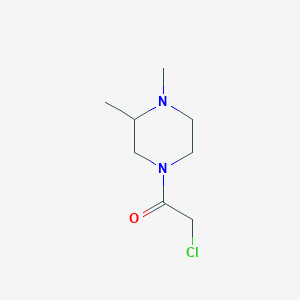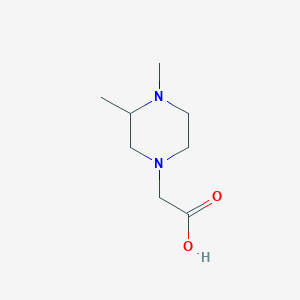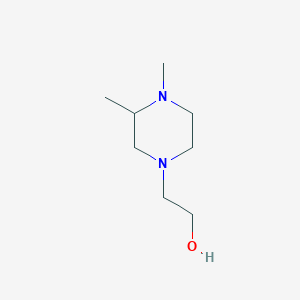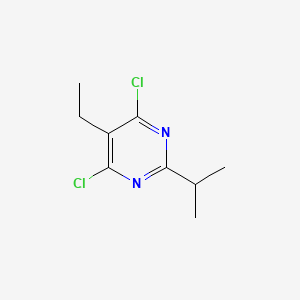
4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine is a pyrimidine derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with chlorine, ethyl, and isopropyl groups, making it a versatile intermediate for further chemical transformations.
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of this compound can begin with the halogenation of pyrimidine derivatives. Chlorination reactions typically involve the use of chlorine gas or thionyl chloride under controlled conditions.
Alkylation: The introduction of ethyl and isopropyl groups can be achieved through alkylation reactions. For example, ethylation can be performed using ethyl iodide or ethyl bromide in the presence of a strong base.
Substitution Reactions: Subsequent substitution reactions can introduce the chlorine atoms at the 4 and 6 positions of the pyrimidine ring.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to ensure efficient production.
Types of Reactions:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert chlorinated derivatives to their corresponding hydrocarbons.
Substitution: Substitution reactions are common, where various nucleophiles can replace chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Hydrocarbons and their derivatives are common products.
Substitution: A wide range of substituted pyrimidines can be synthesized.
Scientific Research Applications
Chemistry: This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for the creation of diverse chemical structures. Biology: In biological research, 4,6-dichloro-5-ethyl-2-(propan-2-yl)pyrimidine can be used to study enzyme inhibition and receptor binding. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,6-dichloro-5-ethyl-2-(propan-2-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine: Similar structure with a methyl group instead of ethyl.
4,6-Dichloro-2-(propan-2-yl)pyrimidine: Lacks the ethyl group at the 5 position.
5-Ethyl-2-(propan-2-yl)pyrimidine: Lacks chlorine atoms at the 4 and 6 positions.
Uniqueness: The presence of both chlorine atoms and the ethyl group at specific positions on the pyrimidine ring makes 4,6-dichloro-5-ethyl-2-(propan-2-yl)pyrimidine unique
Properties
IUPAC Name |
4,6-dichloro-5-ethyl-2-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2/c1-4-6-7(10)12-9(5(2)3)13-8(6)11/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCASAUWEXHVMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
